1-(4-fluoro-3-methoxybenzenesulfonyl)-1H-pyrazole

Medicinal Chemistry Chemical Biology Synthetic Intermediates

1-(4-fluoro-3-methoxybenzenesulfonyl)-1H-pyrazole is an N-arylsulfonyl pyrazole derivative with the molecular formula C10H9FN2O3S and a molecular weight of 256.25 g/mol. It consists of a pyrazole ring N-sulfonylated with a 4-fluoro-3-methoxybenzenesulfonyl fragment.

Molecular Formula C10H9FN2O3S
Molecular Weight 256.26 g/mol
Cat. No. B12202939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluoro-3-methoxybenzenesulfonyl)-1H-pyrazole
Molecular FormulaC10H9FN2O3S
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)F
InChIInChI=1S/C10H9FN2O3S/c1-16-10-7-8(3-4-9(10)11)17(14,15)13-6-2-5-12-13/h2-7H,1H3
InChIKeyPHTRJYVAEJKSCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Focused Overview of 1-(4-fluoro-3-methoxybenzenesulfonyl)-1H-pyrazole


1-(4-fluoro-3-methoxybenzenesulfonyl)-1H-pyrazole is an N-arylsulfonyl pyrazole derivative with the molecular formula C10H9FN2O3S and a molecular weight of 256.25 g/mol. It consists of a pyrazole ring N-sulfonylated with a 4-fluoro-3-methoxybenzenesulfonyl fragment. No primary research papers, patents indexed in PubMed/Google Patents, or authoritative public database entries (PubChem, ChEMBL, DrugBank) could be identified for this specific compound under its systematic name or InChI key. All indexable internet sources referencing this compound by name are found exclusively on vendor websites that are prohibited from use in this analysis. This absence of public, verifiable data precludes the establishment of a peer-reviewed baseline for its physical, chemical, or biological properties.

Differentiation Risk Assessment for 1-(4-fluoro-3-methoxybenzenesulfonyl)-1H-pyrazole


For a compound such as 1-(4-fluoro-3-methoxybenzenesulfonyl)-1H-pyrazole, generic substitution with another N-arylsulfonyl pyrazole is not scientifically justifiable without direct comparative data. The combination of the electron-withdrawing 4-fluoro substituent and the electron-donating 3-methoxy group on the benzenesulfonyl ring creates a distinct electronic and steric environment that is known, at the class level, to modulate reactivity and biological target engagement in analogous systems. However, no published head-to-head studies, structure-activity relationship (SAR) tables, or controlled experimental datasets exist in the public domain to quantify how changing the aryl substitution pattern, the heterocycle, or the sulfonamide linker would affect a measurable outcome (e.g., IC50, Ki, logP, yield) for this precise compound. Therefore, any claim of interchangeability with a different regioisomer or a des-fluoro/des-methoxy analog is entirely unsupported by the current open scientific literature. The absence of a verifiable CAS number and a PubChem Compound ID further complicates procurement integrity, as the identity of the material cannot be cross-referenced against a universal structural database.

Quantitative Comparative Evidence for 1-(4-fluoro-3-methoxybenzenesulfonyl)-1H-pyrazole


Evidence Gap: No Public Quantitative Comparator Data Available

A systematic search of PubMed, Google Patents, PubChem, and Crossref returned zero primary research articles or patents containing quantitative biological or chemical data for 1-(4-fluoro-3-methoxybenzenesulfonyl)-1H-pyrazole. The molecular formula C10H9FN2O3S corresponds to multiple distinct chemical entities in different databases, none of which match the target structure. No comparator compounds could be identified because the target compound itself lacks any documented assay result, synthetic protocol, or characterization datum in a citable public source. The only indexed web pages are vendor product listings from domains excluded by directive, which cannot be treated as authoritative evidence.

Medicinal Chemistry Chemical Biology Synthetic Intermediates

Validated Application Scenarios for 1-(4-fluoro-3-methoxybenzenesulfonyl)-1H-pyrazole


No Evidence-Based Applications Can Be Stated

Application scenarios that would normally be derived from quantitative biological, chemical, or industrial performance data cannot be formulated for this compound. No public experimental context—such as a specific enzyme inhibition assay, a material science application, or an agrochemical efficacy trial—was found. Proposing any application would require extrapolation from the general behavior of N-arylsulfonyl pyrazoles, a practice explicitly forbidden by the user's instructions without direct comparative data. A scientific user considering procurement must treat this compound as having an unknown efficacy, selectivity, and safety profile until primary characterization data is generated or disclosed.

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